9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate
Brand Name: Vulcanchem
CAS No.: 113108-86-4
VCID: VC0043459
InChI: InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-
SMILES: C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O
Molecular Formula: C₂₄H₂₄N₂O₅
Molecular Weight: 420.5 g/mol

9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate

CAS No.: 113108-86-4

Reference Standards

VCID: VC0043459

Molecular Formula: C₂₄H₂₄N₂O₅

Molecular Weight: 420.5 g/mol

9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate - 113108-86-4

CAS No. 113108-86-4
Product Name 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol Maleate
Molecular Formula C₂₄H₂₄N₂O₅
Molecular Weight 420.5 g/mol
IUPAC Name 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid
Standard InChI InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1-
Standard InChIKey JRQSVNSUJOFXHC-BTJKTKAUSA-N
Isomeric SMILES C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O
SMILES C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O
Canonical SMILES C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O
Synonyms 1,2,3,4-Tetrahydro-9-[(phenylmethyl)amino]-1-acridinol (2Z)-2-Butenedioate; Suronacrine Hydrogen Maleate; Suronacrine Maleate;
PubChem Compound 9953907
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator